molecular formula C5H7BrO2 B1422559 Methyl 1-Bromocyclopropanecarboxylate CAS No. 96999-01-8

Methyl 1-Bromocyclopropanecarboxylate

Cat. No.: B1422559
CAS No.: 96999-01-8
M. Wt: 179.01 g/mol
InChI Key: RESWQIUWQHUEAW-UHFFFAOYSA-N
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Description

Methyl 1-Bromocyclopropanecarboxylate is an organic compound with the molecular formula C5H7BrO2 and a molecular weight of 179.01 g/mol . It is a brominated ester of cyclopropanecarboxylic acid and is used primarily in research settings. This compound is known for its reactivity due to the presence of both a bromine atom and a strained cyclopropane ring.

Biochemical Analysis

Biochemical Properties

Methyl 1-Bromocyclopropanecarboxylate plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the synthesis and degradation of cyclic compounds. The nature of these interactions often involves the formation of covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways that regulate cell growth and differentiation. Additionally, it has been observed to alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes, leading to either inhibition or activation of enzyme activity. This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s ability to form covalent bonds with enzymes is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, which are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. At high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the levels of key metabolites and alter the flow of metabolic pathways, leading to changes in cellular metabolism. The compound’s interactions with metabolic enzymes are crucial for understanding its role in cellular processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments. The compound’s localization and accumulation within cells can affect its activity and function, influencing cellular processes at different levels .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can enhance or inhibit its activity, depending on the cellular context. Understanding the subcellular distribution of the compound is essential for elucidating its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-Bromocyclopropanecarboxylate can be synthesized through various methods. One common approach involves the bromination of methyl cyclopropanecarboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the bromination reaction for yield and purity, using continuous flow reactors to ensure consistent product quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Bromocyclopropanecarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-Bromocyclopropanecarboxylate is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving cyclopropane derivatives.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 1-Bromocyclopropanecarboxylate involves its reactivity as a brominated ester. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The strained cyclopropane ring also contributes to its reactivity, as it can undergo ring-opening reactions under certain conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-Bromocyclopropanecarboxylate is unique due to the combination of a bromine atom and a cyclopropane ring, which imparts high reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 1-bromocyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c1-8-4(7)5(6)2-3-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESWQIUWQHUEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679274
Record name Methyl 1-bromocyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96999-01-8
Record name Methyl 1-bromocyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-bromocyclopropanecarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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